![molecular formula C11H14N2O5 B1376830 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid CAS No. 1211529-82-6](/img/structure/B1376830.png)
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid” is a chemical compound . Oxazoles, which this compound is a derivative of, are important biological scaffolds present within many natural products . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Synthesis Analysis
The synthesis of oxazolines, a precursor to oxazoles, can be achieved in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis
Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed .Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Development
- This compound, with a proline-like moiety, undergoes spontaneous rearrangement under acid conditions, representing a valuable template for developing constrained non-peptide mimetics (Sheng et al., 2015).
- It is involved in solvent-dependent reactions leading to the synthesis of various complex structures, like 5,6-dihydro-4H-pyridazines, showing the compound's versatility in chemical synthesis (Rossi et al., 2007).
- The compound has been used for enantioselective synthesis, indicating its potential in creating optically active molecules, which are crucial in pharmaceutical research (Magata et al., 2017).
Advancements in Organic Chemistry
- It plays a role in the synthesis of sterically hindered triazoles, contributing to the advancement of organic synthesis methods (Lkizler et al., 1996).
- The compound is part of a combinatorially convenient synthesis method for oxazole-4-carboxylic acid esters, underlining its importance in developing new synthetic routes (Tormyshev et al., 2006).
Multicomponent Synthesis
- It has been used in a novel multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-one, demonstrating its utility in complex, multi-step chemical reactions (Janvier et al., 2002).
Development of Novel Amino Acid Derivatives
- The compound is integral in preparing diverse amino acid derivatives, highlighting its role in expanding the toolkit for peptide and protein research (Schutkowski et al., 2009).
Direcciones Futuras
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They have a wide spectrum of biological activities, which has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-11(2,3)18-10(16)13-4-6-7(5-13)17-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBBPJYJAIKIKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methoxyethyl)cyclobutyl]methanamine](/img/structure/B1376747.png)
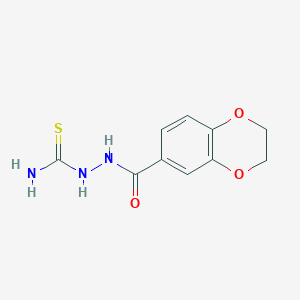
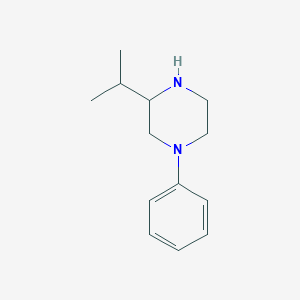
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
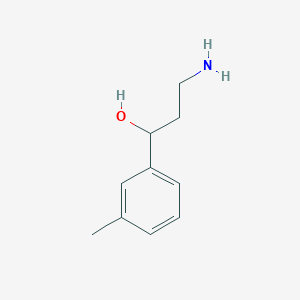
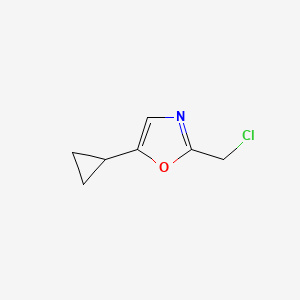
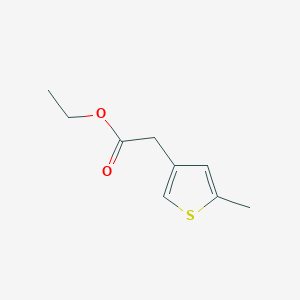
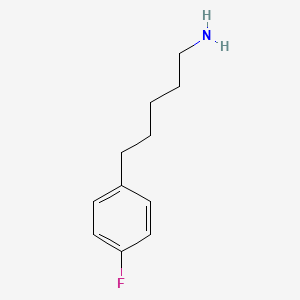
![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![1,9-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1376763.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)
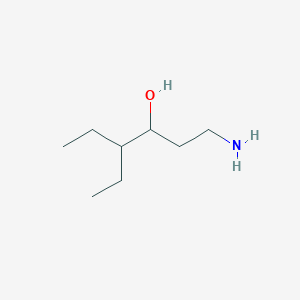
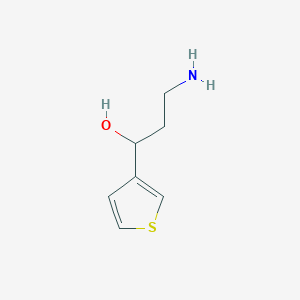
![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)